3,4'-Dibromobenzanilide
Description
3,4'-Dibromobenzanilide is a brominated aromatic amide compound. Its structure consists of two benzene rings: one substituted with bromine atoms at positions 3 and 4', linked via an amide group (-NH-C=O).
Properties
IUPAC Name |
3-bromo-N-(4-bromophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMIDZORNPWDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4'-Dibromobenzanilide is a compound of significant interest in medicinal chemistry due to its various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is an aromatic amide derivative characterized by the presence of bromine substituents at the 3 and 4 positions of the benzene ring. The synthesis typically involves bromination reactions followed by amide formation. For instance, the compound can be synthesized by reacting benzanilide with bromine in a suitable solvent, resulting in the introduction of bromine atoms at the desired positions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated that the compound possesses significant antibacterial activity, making it a potential candidate for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans. The compound's effectiveness was measured using standard antifungal susceptibility tests, revealing promising results that warrant further investigation into its potential as an antifungal treatment .
The biological activity of this compound can be attributed to its ability to interact with cellular targets. Studies suggest that it may inhibit specific enzymes or disrupt cellular membranes, leading to cell death in susceptible microorganisms. Molecular docking studies have provided insights into its binding affinity for target proteins involved in microbial resistance mechanisms .
Case Studies
- Antimicrobial Efficacy : A recent study focused on the synthesis and biological evaluation of various dibromobenzanilide derivatives. The results indicated that modifications in the chemical structure significantly influenced their antimicrobial potency. Compounds with additional functional groups exhibited enhanced activity against resistant strains of bacteria .
- In Vivo Studies : Another investigation assessed the in vivo effects of this compound in animal models. The results showed a reduction in bacterial load and inflammation markers in treated subjects compared to controls, highlighting its therapeutic potential .
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary toxicological assessments indicate that while the compound exhibits antimicrobial effects, it may also pose risks at higher concentrations. Further studies are needed to evaluate its safety and efficacy comprehensively.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes : 3,4-Dibromobenzoic Acid is synthesized via bromination of benzoic acid derivatives . For this compound, a plausible route involves Ullmann coupling or direct bromination of benzanilide.
- Thermal Analysis: No data exists for this compound, but brominated aromatics typically exhibit high melting points (>150°C).
- Toxicity : Brominated compounds may pose environmental risks, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
